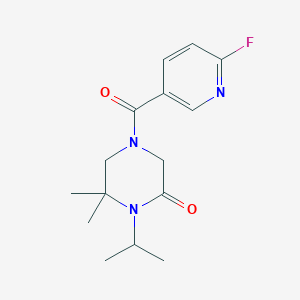

4-(6-Fluoropyridine-3-carbonyl)-6,6-diméthyl-1-propan-2-ylpipérazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one is a fluorinated heterocyclic compound. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Applications De Recherche Scientifique

4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one has several applications in scientific research:

Mécanisme D'action

Target of Action

The compound contains a fluoropyridine moiety, which is a common structural motif in many pharmaceuticals and agrochemicals . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . .

Mode of Action

The mode of action would depend on the specific biological target of the compound. Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Biochemical Pathways

Again, without specific studies, it’s hard to determine the exact biochemical pathways affected by this compound. Fluoropyridines and their derivatives have been used in various biological applications, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is used. Fluorine atoms can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, the compound’s storage temperature is suggested to be 2-8°C .

Analyse Biochimique

Biochemical Properties

Fluorinated compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, they can be involved in enzymatic synthesis processes, interacting with enzymes such as cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems .

Cellular Effects

Fluorinated compounds are known to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fluorinated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Fluorinated compounds are known to have various effects over time in laboratory settings .

Dosage Effects in Animal Models

Fluorinated compounds are known to have various effects at different dosages in animal models .

Metabolic Pathways

Fluorinated compounds are known to be involved in various metabolic pathways .

Transport and Distribution

Fluorinated compounds are known to interact with various transporters or binding proteins .

Subcellular Localization

Fluorinated compounds are known to have various effects on subcellular localization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one typically involves the following steps:

Formation of the Fluoropyridine Moiety: The fluoropyridine ring can be synthesized using methods such as the Balz-Schiemann reaction, where a diazonium salt is converted to a fluoropyridine.

Coupling with Piperazine: The fluoropyridine is then coupled with a piperazine derivative under conditions that facilitate the formation of the piperazinone ring.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis units that allow for precise control over reaction conditions. For example, automated synthesis units can be used to perform nucleophilic substitution reactions, ensuring high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazinone ring, altering its chemical properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoropyridine: Another fluorinated pyridine with similar properties but different reactivity due to the position of the fluorine atom.

4-Fluoropyridine: Similar in structure but lacks the piperazinone moiety, leading to different chemical and biological properties.

Uniqueness

4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one is unique due to the combination of the fluoropyridine ring and the piperazinone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Propriétés

IUPAC Name |

4-(6-fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O2/c1-10(2)19-13(20)8-18(9-15(19,3)4)14(21)11-5-6-12(16)17-7-11/h5-7,10H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJIIDRWDCQHKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CN(CC1(C)C)C(=O)C2=CN=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}prop-2-enenitrile](/img/structure/B2487938.png)

![2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2487939.png)

![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one](/img/structure/B2487941.png)

![Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2487948.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2487954.png)

![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2487956.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487958.png)

![3,4-difluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2487960.png)